N'-(5-chloro-2-methoxyphenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide
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Overview
Description
N'-(5-chloro-2-methoxyphenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(5-chloro-2-methoxyphenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N'-(5-chloro-2-methoxyphenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles and electrophiles: Various halides, amines, and other reactive species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N'-(5-chloro-2-methoxyphenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N'-(5-chloro-2-methoxyphenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N1-(5-chloro-2-methoxyphenyl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide
- N1-(5-chloro-2-methoxyphenyl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide
Uniqueness
N'-(5-chloro-2-methoxyphenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4S2/c1-26-14-6-4-11(20)9-13(14)22-19(25)18(24)21-10-12-5-7-16(28-12)17(23)15-3-2-8-27-15/h2-9H,10H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMWJWCHCOWQMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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